molecular formula C9H11NO2 B3178246 (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine CAS No. 46049-49-4

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Cat. No. B3178246
CAS RN: 46049-49-4
M. Wt: 165.19 g/mol
InChI Key: JHNURUNMNRSGRO-ZETCQYMHSA-N
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Description

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine , also known by its chemical formula C₉H₁₂ClNO₂ , is a compound with intriguing properties. Its molecular weight is 174.16 g/mol . The compound’s structure features a dioxin ring system, which contributes to its unique characteristics.

Scientific Research Applications

1. Design and Evaluation as B-Raf Inhibitors

  • Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives have been synthesized and evaluated for their inhibitory activities against B-Raf kinase and anti-proliferation activities. Specifically, compound C14, which contains this structure, demonstrated potent biological activity against B-Raf(V600E) and human melanoma cell line WM266.4 (Yang et al., 2012).

2. Synthesis of Novel Compounds for Medicinal Chemistry

  • The title compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, featuring this structure, was synthesized and characterized. This work contributes to the development of new molecular structures in medicinal chemistry (Younas et al., 2014).

3. Palladium-Catalyzed Synthesis of Dihydrobenzo[1,4]dioxine Derivatives

  • A novel synthesis route for 2,3-dihydrobenzo[1,4]dioxine derivatives has been developed. This method involves a palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, demonstrating the importance of this structure in organic synthesis (Gabriele et al., 2006).

4. Development of Blue Organic Light-Emitting Devices

  • The structure has been used in the development of non-doped blue-emissive phenanthroimidazole-functionalized molecules. These molecules exhibit promising properties for application in organic light-emitting devices (OLEDs), showcasing the versatility of this chemical structure in advanced materials (Jayabharathi et al., 2018).

5. Synthesis of Dihydrobenzo[b][1,4]oxathiin-3-yl)methanols

  • A method for synthesizing (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols has been developed, indicating the potential of this structure in synthesizing novel organic compounds (Dong & Xu, 2018).

properties

IUPAC Name

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNURUNMNRSGRO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246175
Record name (2S)-2,3-Dihydro-1,4-benzodioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

CAS RN

46049-49-4
Record name (2S)-2,3-Dihydro-1,4-benzodioxin-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46049-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2,3-Dihydro-1,4-benzodioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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